![molecular formula C32H40F3N5O11 B1370547 Ac-Leu-Glu-Val-Asp-AFC CAS No. 1092077-23-0](/img/structure/B1370547.png)
Ac-Leu-Glu-Val-Asp-AFC
Overview
Description
Ac-Leu-Glu-Val-Asp-AFC (also known as Ac-LEVD-AFC) is a fluorogenic substrate for Caspase 4, a cysteine protease with a role in inflammation and innate immunity . Upon enzymatic cleavage by caspase-4, 7-amino-4-trifluoromethylcoumarin (AFC) is released and its fluorescence can be used to quantify caspase-4 activity .
Molecular Structure Analysis
The molecular formula of Ac-Leu-Glu-Val-Asp-AFC is C32H40F3N5O11 . The structure includes a fluorogenic part, the AFC, which displays excitation/emission maxima of 400/505 nm, respectively .Chemical Reactions Analysis
The primary chemical reaction involving Ac-Leu-Glu-Val-Asp-AFC is its enzymatic cleavage by caspase-4. This cleavage releases 7-amino-4-trifluoromethylcoumarin (AFC), whose fluorescence can be used to quantify caspase-4 activity .Physical And Chemical Properties Analysis
Ac-Leu-Glu-Val-Asp-AFC is a solid substance . It has a molecular weight of 727.68 . The compound displays excitation/emission maxima of 400/505 nm, respectively .Scientific Research Applications
Caspase-4 Activity Quantification
Ac-Leu-Glu-Val-Asp-AFC serves as a fluorogenic substrate specifically for caspase-4, an enzyme with a critical role in inflammation and innate immunity. When caspase-4 cleaves this substrate, it releases 7-amino-4-trifluoromethylcoumarin (AFC), which emits fluorescence that can be quantified. This property allows researchers to measure caspase-4 activity in various biological samples, providing insights into the enzyme’s function in disease processes .
Inflammation Research
Due to its specificity for caspase-4, Ac-Leu-Glu-Val-Asp-AFC is used extensively in inflammation research. Caspase-4 is implicated in the inflammatory response, and by using this substrate, scientists can study the regulation and modulation of caspase-4 in various inflammatory conditions .
Innate Immunity Studies
Caspase-4 is also involved in the body’s innate immune response. Researchers utilize Ac-Leu-Glu-Val-Asp-AFC to investigate how caspase-4 contributes to the defense against pathogens at the molecular level .
Apoptosis and Cell Death Research
While caspase-4’s role is less defined in apoptosis compared to other caspases, Ac-Leu-Glu-Val-Asp-AFC can still be used to explore its potential involvement in programmed cell death pathways .
Drug Discovery and Development
In the pharmaceutical industry, Ac-Leu-Glu-Val-Asp-AFC is employed in the screening of compounds that may inhibit or modulate caspase-4 activity, which could lead to new therapeutic agents for diseases where inflammation plays a key role .
Biochemical Assay Development
This compound is integral to developing biochemical assays that aim to detect and measure caspase activity as part of broader research studies or diagnostic tests .
Neurodegenerative Disease Research
Given the emerging links between inflammation and neurodegeneration, Ac-Leu-Glu-Val-Asp-AFC may be used in studying diseases like Alzheimer’s and Parkinson’s, where caspase activity could contribute to disease progression .
Cancer Research
Caspases are known to be involved in cancer development and progression. Ac-Leu-Glu-Val-Asp-AFC can help elucidate the role of caspase-4 in cancer cell survival, proliferation, and death .
Mechanism of Action
Target of Action
The primary target of Ac-Leu-Glu-Val-Asp-AFC is Caspase 4 , a cysteine protease . Caspase 4 plays a significant role in inflammation and innate immunity .
Mode of Action
Ac-Leu-Glu-Val-Asp-AFC is a fluorogenic substrate for Caspase 4 . Like all caspases, it cleaves at the Asp residue and prefers the sequence Leu-Glu-Val-Asp . The compound’s interaction with its target results in the release of 7-amino-4-trifluoromethylcoumarin (AFC), which can be used to quantify Caspase 4 activity .
Biochemical Pathways
The biochemical pathway primarily affected by Ac-Leu-Glu-Val-Asp-AFC is the inflammatory response and innate immunity
Pharmacokinetics
It is known that the compound requires temperature control for storage and delivery , which may impact its bioavailability.
Result of Action
The result of Ac-Leu-Glu-Val-Asp-AFC’s action is the release of AFC, whose fluorescence can be used to quantify Caspase 4 activity . This provides a measure of the inflammatory response and innate immunity in the system where the compound is applied .
Action Environment
The action, efficacy, and stability of Ac-Leu-Glu-Val-Asp-AFC can be influenced by environmental factors such as temperature . Proper storage and handling conditions are necessary to maintain the compound’s effectiveness.
properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40F3N5O11/c1-14(2)10-21(36-16(5)41)30(49)38-20(8-9-24(42)43)28(47)40-27(15(3)4)31(50)39-22(13-25(44)45)29(48)37-17-6-7-18-19(32(33,34)35)12-26(46)51-23(18)11-17/h6-7,11-12,14-15,20-22,27H,8-10,13H2,1-5H3,(H,36,41)(H,37,48)(H,38,49)(H,39,50)(H,40,47)(H,42,43)(H,44,45)/t20-,21-,22-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETZKXHXYOHAAN-LFYAFONDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40F3N5O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Leu-Glu-Val-Asp-AFC |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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